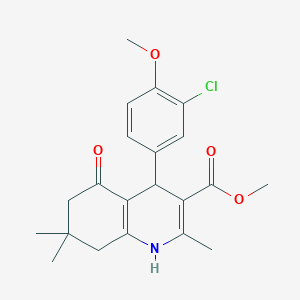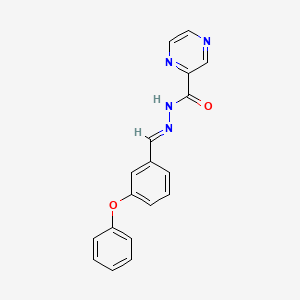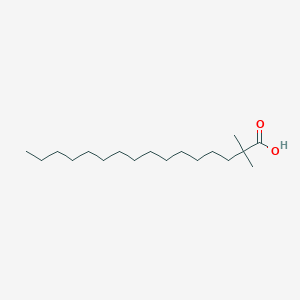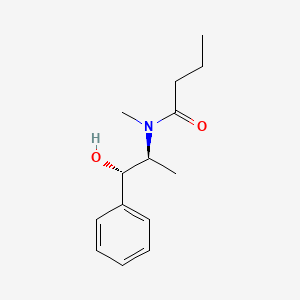
N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide is a chiral amide compound known for its unique structural features and potential applications in various fields. This compound contains a hydroxyl group, a phenyl group, and a butanamide moiety, making it an interesting subject for synthetic and application-based research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (1S,2S)-2-hydroxy-1-methyl-2-phenylethanol and N-methylbutanamide.
Reaction Conditions: The hydroxyl group of (1S,2S)-2-hydroxy-1-methyl-2-phenylethanol is activated using a suitable activating agent like tosyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The activated intermediate is then coupled with N-methylbutanamide under basic conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of N-((1S,2S)-2-oxo-1-methyl-2-phenylethyl)-N-methylbutanamide.
Reduction: Formation of N-((1S,2S)-2-amino-1-methyl-2-phenylethyl)-N-methylbutanamide.
Substitution: Formation of N-((1S,2S)-2-chloro-1-methyl-2-phenylethyl)-N-methylbutanamide.
Applications De Recherche Scientifique
Chemistry
Chiral Catalysts: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules due to its unique structural features.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Receptor Binding: Studied for its binding affinity to specific biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic properties in treating various diseases.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Chemical Manufacturing: Applied in the production of fine chemicals and intermediates.
Mécanisme D'action
The mechanism by which N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways such as signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-ethylbutanamide
- N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylpentanamide
- N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylhexanamide
Uniqueness
This detailed overview provides a comprehensive understanding of N-((1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-N-methylbutanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
833486-93-4 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-4-8-13(16)15(3)11(2)14(17)12-9-6-5-7-10-12/h5-7,9-11,14,17H,4,8H2,1-3H3/t11-,14+/m0/s1 |
Clé InChI |
LNGNWIKSPQYEPK-SMDDNHRTSA-N |
SMILES isomérique |
CCCC(=O)N(C)[C@@H](C)[C@H](C1=CC=CC=C1)O |
SMILES canonique |
CCCC(=O)N(C)C(C)C(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



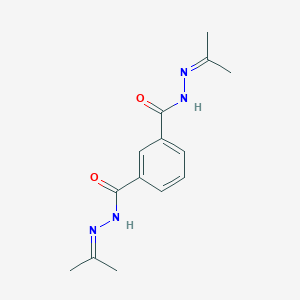


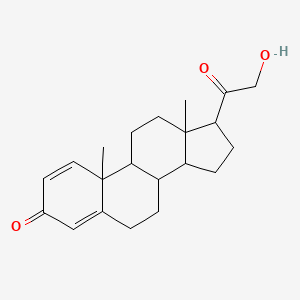

![1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene](/img/structure/B12000640.png)
